Human GPR40 Potency: EC50 Comparison of AMG-837 with TAK-875 and LY2881835
AMG-837 demonstrates superior human GPR40 potency compared to TAK-875 (fasiglifam) in standardized calcium flux assays. In a head-to-head comparison of GPR40 partial agonists using CHO cells expressing human GPR40, AMG-837 exhibited an EC50 of 13 nM [1]. In contrast, TAK-875 required an EC50 of 95.1 nM to achieve agonist activity in a comparable cellular system . This represents approximately a 7.3-fold difference in potency favoring AMG-837. Additional cross-study data confirm the AMG-837 EC50 range of 13-14 nM in human GPR40 calcium flux assays [2].
| Evidence Dimension | Human GPR40 agonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 13 nM |
| Comparator Or Baseline | TAK-875: EC50 = 95.1 nM |
| Quantified Difference | Approximately 7.3-fold more potent |
| Conditions | CHO cells expressing human GPR40; calcium flux assay |
Why This Matters
Lower EC50 values enable reduced compound quantities in assay development and may translate to lower efficacious doses in in vivo studies.
- [1] Lin DCH, Guo Q, Luo J, Zhang J, Nguyen K, Chen M, et al. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents. PLoS ONE. 2011;6(11):e27270. doi:10.1371/journal.pone.0027270 View Source
- [2] BindingDB entry BDBM50362690. AMG-837 affinity data: EC50 13 nM at human GPR40. ChEMBL curated dataset. Accessed via BindingDB.ucsd.edu View Source
